3-Bromo-1-cyclopentyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-cyclopentylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCZGGAGFUPOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Conditions Optimization:the Choice of Reaction Parameters Plays a Crucial Role in Controlling the Regioisomeric Ratio.
Base: The nature of the base used for the deprotonation of the pyrazole (B372694) can influence the site of alkylation. The use of different bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) can lead to different regioisomeric ratios. For instance, in the alkylation of some indazoles (a related bicyclic system), NaH in THF has been shown to provide high N-1 selectivity.
Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazole anion and the electrophile, thereby influencing the regioselectivity. Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (B52724) (MeCN) are commonly used, and the optimal solvent is often determined empirically for a specific reaction.
Temperature: Reaction temperature can also impact the regioisomeric outcome. In some cases, lower temperatures can enhance selectivity.
Spectroscopic Characterization and Advanced Structural Elucidation of 3 Bromo 1 Cyclopentyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques for Connectivity)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Bromo-1-cyclopentyl-1H-pyrazole, ¹H and ¹³C NMR spectra offer a definitive fingerprint of its molecular structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the cyclopentyl group. The pyrazole ring protons, typically appearing as doublets, are anticipated in the aromatic region of the spectrum. The cyclopentyl group protons would present as a set of multiplets in the aliphatic region, with the methine proton attached to the nitrogen atom appearing at a characteristically downfield-shifted position due to the deshielding effect of the adjacent heteroatom.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring are expected to resonate in the downfield region, with their chemical shifts influenced by the bromine substituent and the nitrogen atoms. The C-Br carbon, in particular, would show a characteristic shift. The aliphatic carbons of the cyclopentyl ring will appear in the upfield region of the spectrum.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), allowing for the definitive placement of the cyclopentyl group on the N1 position of the pyrazole ring and confirming the position of the bromine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-4 | 6.3 - 6.5 | d |
| Pyrazole H-5 | 7.4 - 7.6 | d |
| Cyclopentyl CH (N-CH) | 4.5 - 4.8 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrazole C-3 | 95 - 100 |
| Pyrazole C-4 | 110 - 115 |
| Pyrazole C-5 | 130 - 135 |
| Cyclopentyl C-1 (N-CH) | 60 - 65 |
| Cyclopentyl C-2/C-5 | 32 - 36 |
High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.
The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) provides valuable structural information. The molecular ion peak would be prominent, and key fragmentation pathways can be predicted. A primary fragmentation would likely involve the loss of the cyclopentyl group, resulting in a bromopyrazole radical cation. Subsequent fragmentation could involve the loss of a bromine radical or the cleavage of the pyrazole ring.
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 214/216 | [M]⁺ (Molecular Ion) |
| 147/149 | [M - C₅H₉]⁺ |
| 135 | [M - Br]⁺ |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the pyrazole ring and the cyclopentyl group would appear in the region of 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are anticipated in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the N-cyclopentyl bond would also be observable. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyrazole ring and the C-C vibrations of the cyclopentyl group would be expected to show strong Raman signals.
Table 4: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|
| C-H Stretch (Aromatic) | 3050 - 3150 | 3050 - 3150 |
| C-H Stretch (Aliphatic) | 2850 - 2980 | 2850 - 2980 |
| C=N/C=C Stretch (Pyrazole) | 1400 - 1600 | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
The pyrazole ring is expected to be essentially planar. The cyclopentyl ring can adopt various conformations, such as an envelope or twist conformation, to minimize steric strain. The orientation of the cyclopentyl group relative to the pyrazole ring is a key conformational feature that would be determined by X-ray analysis. Intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) or halogen bonding involving the bromine atom, would also be revealed, providing insights into the crystal packing.
Table 5: Expected Crystallographic Parameters (based on related structures)
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-Br Bond Length | ~1.90 Å |
| C-N (ring) Bond Lengths | ~1.33 - 1.38 Å |
| N-N Bond Length | ~1.35 Å |
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Advanced chromatographic techniques are essential for assessing the purity of this compound and for the separation of any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely be suitable. Detection can be achieved using a UV detector, monitoring at a wavelength where the pyrazole ring exhibits strong absorbance. The retention time of the main peak would be a characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.
GC analysis, suitable for volatile and thermally stable compounds, could also be employed. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The retention time and peak purity would be assessed, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. These techniques are also crucial for separating the target compound from any starting materials, by-products, or potential regioisomers that may have formed during synthesis.
Table 6: Typical Chromatographic Conditions for Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18, 5 µm, 4.6 x 150 mm | Acetonitrile/Water gradient | UV at 254 nm |
Theoretical and Computational Chemistry Studies of 3 Bromo 1 Cyclopentyl 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For 3-Bromo-1-cyclopentyl-1H-pyrazole, such studies would be instrumental in understanding its reactivity, stability, and potential for intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic transitions. An FMO analysis of this compound would reveal the distribution of electron density in these key orbitals. It is anticipated that the HOMO would be distributed across the pyrazole (B372694) ring, with significant contributions from the nitrogen and bromine atoms, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is expected to be located primarily on the pyrazole ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO would provide a quantitative measure of the molecule's kinetic stability and predict the energy required for electronic excitation.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Expected Value Range | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical reactivity and stability |
Note: The values in this table are hypothetical and represent typical ranges for similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.
Electrostatic Potential (ESP) Mapping and Charge Distribution
An Electrostatic Potential (ESP) map would visually represent the charge distribution on the molecular surface of this compound. Regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as the nitrogen atoms and the bromine atom, which are prone to electrophilic interaction. Positive potential regions (blue) would highlight electron-deficient areas, likely around the hydrogen atoms of the pyrazole and cyclopentyl rings, suggesting sites for nucleophilic interaction. This analysis would be invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in biological systems and crystal engineering.
Computational Studies of Reaction Mechanisms and Transition State Analysis
Computational chemistry can be employed to model potential reaction pathways involving this compound. For instance, transition state analysis could elucidate the mechanisms of nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on the pyrazole ring. By calculating the activation energies for different potential reactions, it would be possible to predict the most likely products and optimize reaction conditions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of this compound.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, would provide a valuable reference for experimental data, aiding in the structural confirmation and assignment of signals.
Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra would allow for the assignment of vibrational modes to specific functional groups and motions within the molecule. This would complement experimental spectroscopic data.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the chromophores present in the molecule.
Molecular Dynamics Simulations for Dynamic Behavior
MD simulations of pyrazole derivatives typically explore the conformational space of the molecule, identifying stable and transient geometries. eurasianjournals.com For this compound, a key area of interest would be the conformational flexibility of the cyclopentyl ring and its orientation relative to the pyrazole ring. The puckering of the cyclopentane (B165970) ring and the rotation around the C-N bond connecting it to the pyrazole are expected to be the primary modes of motion. These dynamics are influenced by the steric bulk of the bromine atom and the electronic properties of the pyrazole ring.
Key parameters analyzed in MD simulations to understand the dynamic behavior of a molecule include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). nih.govresearchgate.net
Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over the course of the simulation from a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformational state. For a relatively small molecule like this compound, the RMSD of the backbone atoms would be expected to remain low, indicating structural integrity. nih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of a molecule by measuring the fluctuation of each atom around its average position. In this compound, higher RMSF values would be anticipated for the atoms of the cyclopentyl ring, particularly the hydrogens, reflecting their greater mobility compared to the more rigid pyrazole ring. The bromine atom, due to its larger mass, would likely exhibit lower fluctuation. researchgate.net
The following table outlines the typical parameters investigated in molecular dynamics simulations of pyrazole derivatives and their significance in understanding the dynamic behavior of this compound.
| Parameter | Description | Expected Behavior for this compound |
| Root-Mean-Square Deviation (RMSD) | Measures the overall structural stability of the molecule during the simulation. | The pyrazole ring is expected to show low RMSD values, indicating rigidity. The cyclopentyl ring may exhibit slightly higher RMSD until it settles into a preferred conformation. |
| Root-Mean-Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the molecule. | The atoms of the cyclopentyl ring are expected to have higher RMSF values compared to the atoms of the pyrazole ring, signifying greater conformational freedom. |
| Radius of Gyration (Rg) | Measures the compactness of the molecule. | A stable Rg value over time would suggest that the molecule maintains a consistent overall shape. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes that expose or bury certain parts of the molecule. |
| Hydrogen Bonds | Analysis of intramolecular and intermolecular hydrogen bond formation and lifetime. | While not a primary feature of this molecule, weak intramolecular C-H···N or C-H···Br interactions might be observed, influencing conformational preferences. |
| Dihedral Angle Analysis | Tracks the rotation around specific bonds. | Analysis of the dihedral angles within the cyclopentyl ring would reveal its puckering behavior (e.g., envelope or twist conformations). The dihedral angle of the C-N bond connecting the two rings would describe the rotational orientation of the cyclopentyl group. |
In the context of drug design and materials science, understanding the dynamic behavior of this compound is critical. MD simulations can predict how the molecule might interact with a biological target, such as a protein binding pocket, by revealing its preferred conformations and dynamic flexibility. nih.gov For instance, the orientation of the bromine atom and the cyclopentyl group can significantly influence binding affinity and selectivity. Similarly, in materials science, the dynamic properties of the molecule can affect its packing in a crystal lattice and its bulk material properties.
While the specific dynamic properties of this compound await dedicated computational studies, the established methodologies for simulating pyrazole derivatives provide a robust framework for future investigations into its behavior at an atomic level. eurasianjournals.comtandfonline.com
Advanced Applications As Synthetic Intermediates and Chemical Building Blocks
Precursor in the Synthesis of Diverse N-Heterocyclic Scaffolds and Fused Ring Systems
The 3-bromopyrazole moiety is a well-established starting point for the construction of more elaborate heterocyclic structures, particularly fused ring systems. The bromine atom at the C3 position acts as a crucial "handle" for a variety of chemical transformations that enable the annulation of additional rings onto the pyrazole (B372694) core.
One of the primary strategies involves palladium-catalyzed cross-coupling reactions. rsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in building complex heterocyclic frameworks. For instance, a 3-bromopyrazole derivative can undergo Suzuki or Negishi cross-coupling to introduce a new substituent, which can then participate in an intramolecular cyclization to form a fused ring. rsc.orgrsc.org
A prominent application is in the synthesis of pyrazolopyridines, a class of bicyclic heterocycles with significant interest in medicinal chemistry. mdpi.comnih.gov Synthetic strategies often involve constructing a pyridine (B92270) ring onto a pre-existing pyrazole. mdpi.com A compound like 3-Bromo-1-cyclopentyl-1H-pyrazole could be functionalized at the bromine position and then cyclized to yield a pyrazolo[3,4-b]pyridine derivative. mdpi.comnih.gov Similarly, reaction sequences involving other bromo-substituted pyrazoles have been used to create fused systems like pyrazolo[4,3-e] acs.orgnih.govnih.govtriazolo[4,3-c]pyrimidines through oxidative cyclization and rearrangement reactions. nih.gov
The synthesis of these fused systems is often modular, allowing for the creation of diverse molecular libraries. By starting with 5-aminopyrazoles and reacting them with various electrophiles like alkynyl aldehydes, chemists can achieve different halogen-functionalized pyrazolo[3,4-b]pyridines, demonstrating the flexibility of the pyrazole core in building complex scaffolds. nih.gov
Role in Multi-Step Organic Synthesis of Complex Molecular Architectures
The utility of 3-bromopyrazole derivatives extends to their role as key intermediates in the multi-step synthesis of complex organic molecules, most notably in the agrochemical industry. google.comchemicalbook.com The synthesis of modern insecticides such as chlorantraniliprole (B1668704) (Rynaxypyr) and cyantraniliprole (B1669382) relies heavily on intermediates derived from 3-bromopyrazoles. google.comchim.it
The synthesis of chlorantraniliprole involves the creation of a key intermediate, 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid. google.comchim.it This demonstrates a sophisticated multi-step sequence where the 3-bromopyrazole scaffold is first constructed and then intricately functionalized. Although the commercial synthesis uses a 1-pyridinyl substituent instead of a 1-cyclopentyl group, the underlying chemical principles are the same. The bromine atom is essential for the final molecular structure and activity. google.com
The general strategy involves several key transformations:
Formation of the pyrazole ring: Often achieved through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. google.com
Bromination: Introduction of the bromine atom at the C3 position. google.com
N-Arylation/Alkylation: Attachment of the desired group (like cyclopentyl) to the nitrogen atom.
Further Functionalization: Reactions such as carboxylation at the C5 position, followed by amide bond formation to connect the pyrazole moiety to other parts of the final molecule. google.comchim.it
The robustness of the 3-bromopyrazole unit allows it to be carried through multiple reaction steps under mild conditions, making it an ideal building block for achieving complex molecular architectures with high efficiency and yield. google.com
Utilization in Ligand Design for Organometallic and Coordination Chemistry
Pyrazoles are a cornerstone in the field of coordination chemistry, widely used as ligands for a vast array of metal ions due to the presence of a basic, pyridine-like nitrogen atom available for coordination. researchgate.netresearchgate.net The N-substituted pyrazole, this compound, fits into this class of compounds and can serve as a monodentate ligand, binding to a metal center through its unsubstituted nitrogen atom.
The true versatility of pyrazole derivatives in ligand design is realized when multiple pyrazole units are incorporated into a single molecule to create chelating or polydentate ligands. researchgate.netbath.ac.uk A well-known class of such ligands is the "scorpionates," or tris(pyrazolyl)borates, where three pyrazole rings are attached to a central boron atom. Research on scorpionate ligands has demonstrated that substituents on the pyrazole ring, such as alkyl groups (e.g., cyclohexyl, which is sterically similar to cyclopentyl) and bromine atoms, can be used to fine-tune the steric and electronic properties of the resulting metal complexes. acs.orgnih.gov
For example, ligands based on 3-cyclohexyl-4-bromopyrazole have been synthesized and used to form complexes with various transition metals like cobalt, nickel, and copper. acs.orgnih.gov These substitutions influence the geometry and reactivity of the metal center. The presence of a bulky group like cyclopentyl at the N1 position and a bromine atom at the C3 position on this compound allows it to be a precursor for such tailored ligands. These ligands can stabilize different oxidation states and coordination geometries of metals, making them useful in catalysis and material science. acs.orgnih.gov The azomethine group in Schiff bases derived from pyrazoles also facilitates coordination with metal ions, creating stable complexes used as catalysts. researchgate.net
Application in Material Science (e.g., as a precursor for functional polymers, optoelectronic materials)
The pyrazole ring is not only a key component in biological and catalytic applications but also a valuable scaffold in material science. Pyrazole derivatives are known to exhibit properties such as luminescence and fluorescence, making them candidates for optoelectronic materials like organic light-emitting diodes (OLEDs). nih.gov
While specific data on this compound is limited, related pyrazole structures have shown promise. For instance, a structurally similar compound, 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole, has been identified as a potential building block for synthesizing conductive polymers. The incorporation of pyrazole units into polymer chains can enhance properties like thermal stability. The rigid, aromatic nature of the pyrazole ring can restrict polymer chain mobility, leading to improved mechanical characteristics and higher glass transition temperatures (Tg).
The bromine atom on the pyrazole ring offers a convenient point for polymerization or for grafting the molecule onto other materials. Through reactions like Suzuki or Stille coupling, the pyrazole unit can be incorporated into conjugated polymer backbones, which are essential for creating materials with specific electronic or optical properties. This functional handle allows for the rational design of new polymers and nanomaterials where the pyrazole moiety imparts desirable characteristics. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Routes to Pyrazole (B372694) Derivatives
The development of novel and efficient synthetic methodologies is a cornerstone of modern organic chemistry. While classical methods for pyrazole synthesis, such as the Knorr synthesis, remain valuable, contemporary research is focused on overcoming their limitations, which can include harsh reaction conditions and the use of hazardous reagents. numberanalytics.commdpi.com Future efforts concerning 3-Bromo-1-cyclopentyl-1H-pyrazole and related structures will likely concentrate on several key areas:
Transition Metal-Catalyzed Reactions: The use of transition metals, particularly palladium, has revolutionized the synthesis of complex molecules. numberanalytics.com For pyrazole derivatives, these methods offer high precision and efficiency in forming carbon-carbon and carbon-heteroatom bonds. Future research could explore palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents at the 3-position of the pyrazole ring, starting from this compound.
One-Pot and Multicomponent Reactions (MCRs): MCRs are highly sought after for their ability to construct complex molecules from simple starting materials in a single synthetic operation, which increases efficiency and reduces waste. mdpi.comresearchgate.net The development of new MCRs for the synthesis of highly substituted pyrazoles, potentially incorporating the cyclopentyl and bromo functionalities, is a promising avenue.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. organic-chemistry.org This technology could be applied to the synthesis and functionalization of pyrazole derivatives, offering new pathways for the introduction of diverse functional groups.
A comparative look at traditional versus modern synthetic approaches is presented in the table below.
| Feature | Traditional Synthesis (e.g., Knorr) | Modern Synthetic Routes |
| Catalysts | Often acid or base-catalyzed | Transition metals, photoredox catalysts |
| Reaction Conditions | Often harsh (high temperatures) | Generally milder |
| Efficiency | Can be lower, with multiple steps | Higher efficiency, one-pot reactions |
| Sustainability | May use hazardous reagents and solvents | Greener, more atom-economical |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The reactivity of the pyrazole ring, particularly when substituted with a bromine atom, is ripe for further exploration. The bromine atom in this compound serves as a versatile handle for a multitude of chemical transformations. Future research will likely focus on:
Metal-Ligand Cooperation: Protic pyrazole complexes, where the NH group of the pyrazole can participate in bond activation, are a growing area of interest in catalysis. nih.gov Designing new ligands based on the 1-cyclopentyl-1H-pyrazole scaffold could lead to novel catalysts for a range of transformations, including hydrogen evolution and transfer hydrogenation. nih.gov
C-H Functionalization: Direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Developing methods for the selective C-H functionalization of the cyclopentyl ring or the pyrazole core of this compound would open up new avenues for creating molecular diversity.
Catalytic Asymmetric Synthesis: The development of chiral pyrazole-containing ligands for asymmetric catalysis is an area with significant potential. nih.gov The 1-cyclopentyl group could be a key element in designing new chiral environments around a metal center, enabling the synthesis of enantiomerically enriched products.
Advanced Computational Modeling for Predictive Structure-Reactivity Relationships
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. eurasianjournals.comjrasb.com For pyrazole derivatives, computational methods are being used to:
Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving pyrazole derivatives. jrasb.com This can help in the rational design of experiments and the optimization of reaction conditions.
Elucidate Structure-Property Relationships: Molecular modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to understand how the structural features of pyrazole derivatives influence their biological activity or material properties. nih.gov This is particularly relevant for the design of new pharmaceuticals and functional materials based on the this compound scaffold.
Design Novel Catalysts: Computational screening of potential catalyst structures can accelerate the discovery of new and more efficient catalysts for pyrazole synthesis and functionalization.
The application of various computational methods is summarized in the table below.
| Computational Method | Application in Pyrazole Research |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting regioselectivity. eurasianjournals.comjrasb.com |
| Molecular Docking | Predicting binding modes of pyrazole derivatives to biological targets. eurasianjournals.com |
| Molecular Dynamics (MD) Simulations | Exploring the conformational space and dynamic behavior of pyrazoles. eurasianjournals.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. mdpi.comgalchimia.com The integration of pyrazole synthesis into flow chemistry platforms is an emerging trend with significant potential. mdpi.comrsc.orgmit.edu
Safer Handling of Hazardous Intermediates: The synthesis of some heterocyclic compounds can involve hazardous or unstable intermediates. Flow chemistry allows for the in-situ generation and immediate consumption of such species, minimizing risks. mdpi.com
Rapid Reaction Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to quickly identify optimal conditions for the synthesis of this compound and its derivatives.
Scalable Production: Once a synthetic route has been optimized in a flow system, it can be readily scaled up by simply running the system for a longer period or by using larger reactors, facilitating the production of larger quantities of material for further research or commercial applications. rsc.org
Design of Next-Generation Pyrazole-Based Building Blocks for Advanced Chemical Synthesis
The concept of "building blocks" is central to modern organic synthesis, where complex molecules are assembled from smaller, pre-functionalized units. researchgate.netthieme-connect.de this compound itself is a valuable building block, and future research will focus on creating a new generation of pyrazole-based building blocks with enhanced functionality and synthetic utility.
Bifunctional and Multifunctional Building Blocks: The development of pyrazole derivatives bearing multiple reactive sites will enable the rapid construction of complex molecular architectures. researchgate.net For example, introducing additional functional groups onto the cyclopentyl ring or at other positions of the pyrazole core of this compound would create highly versatile building blocks.
Fused Pyrazole Systems: The synthesis of pyrazoles fused to other heterocyclic rings, such as pyrimidines or pyridines, leads to scaffolds with unique electronic and biological properties. mdpi.comchim.it Exploring the use of this compound as a starting material for the synthesis of novel fused heterocyclic systems is a promising area of research.
Scaffolds for Privileged Structures: Privileged structures are molecular frameworks that can bind to multiple biological targets. nih.gov By strategically modifying the this compound scaffold, it may be possible to design new privileged structures for drug discovery.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-1-cyclopentyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with cyclopentyl-substituted carbonyl intermediates. For bromination, NBS (N-bromosuccinimide) in DMF at 0–5°C under inert atmosphere is effective. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification . Critical parameters include temperature control (<5°C to avoid side reactions) and stoichiometric ratios (1:1.2 substrate:NBS). Yield optimization may require iterative adjustment of reaction time (e.g., 12–24 hours) and catalyst loading (e.g., 5 mol% Pd for cross-coupling steps) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should be prioritized?
- Methodological Answer :
- 1H/13C NMR : The cyclopentyl group shows multiplet signals at δ 1.5–2.5 ppm (1H) and δ 20–35 ppm (13C). The pyrazole C3-bromo substituent deshields adjacent protons, producing distinct doublets (J ≈ 2.0 Hz) at δ 7.8–8.2 ppm.
- HRMS : Look for molecular ion peaks at m/z [M+H]+ with isotopic patterns confirming bromine (1:1 ratio for 79Br/81Br).
- IR : N-H stretches (≈3150 cm⁻¹) and C-Br vibrations (≈550 cm⁻¹) are diagnostic. Cross-validate with XRD (if crystalline) for unambiguous confirmation .
Q. How can purity and stability of this compound be assessed during storage?
- Methodological Answer : Use HPLC (C18 column, MeCN/H2O mobile phase) with UV detection at 254 nm. Monitor for degradation products (e.g., debrominated analogs). Store under argon at –20°C in amber vials to prevent light-induced decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced Research Questions
Q. How does the puckered conformation of the cyclopentyl ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The cyclopentyl ring adopts non-planar puckered conformations (e.g., envelope or twist-boat), quantified using Cremer-Pople parameters (e.g., θ, φ). DFT calculations (B3LYP/6-311+G*) reveal that puckering increases steric hindrance near the pyrazole’s C3-bromo site, reducing accessibility for Suzuki-Miyaura coupling. Experimental validation via X-ray crystallography (Mercury CSD software) can correlate puckering amplitude (q ≈ 0.5 Å) with reaction kinetics .
Q. What strategies resolve contradictions in reported catalytic efficiencies for Buchwald-Hartwig aminations involving this compound?
- Methodological Answer : Discrepancies often arise from ligand choice (e.g., XPhos vs. SPhos) and solvent polarity. Systematic screening using Design of Experiments (DoE) is advised:
Q. How can computational modeling predict the regioselectivity of nucleophilic substitution at the C3-bromo position?
- Methodological Answer : Perform Fukui function analysis (Gaussian 16, B3LYP/def2-SVP) to identify electrophilic centers. The C3-bromo site typically shows higher f⁺ values (>0.25) than C5. Solvent effects (PCM model for DMSO) further polarize the pyrazole ring, favoring SNAr at C6. Validate with kinetic isotopic studies (kH/kD ≈ 1.0 for non-deuterated solvent) .
Q. What crystallographic tools are most effective for analyzing intermolecular interactions in this compound derivatives?
- Methodological Answer : Use Mercury CSD 2.0 to:
- Calculate Hirshfeld surfaces for visualizing Br···H-C contacts.
- Quantify packing motifs (e.g., π-stacking vs. halogen bonds) via Crystal Packing Similarity module.
- Compare experimental XRD data with Cambridge Structural Database entries to identify isostructural analogs .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistent NMR yields versus isolated yields in synthetic protocols?
- Methodological Answer : Discrepancies often arise from volatile byproducts or unreacted starting materials. Implement orthogonal validation:
Q. What methodologies reconcile conflicting computational predictions and experimental reactivity data for halogenated pyrazoles?
- Methodological Answer : Combine ab initio dynamics (CP2K) with experimental kinetic isotope effects (KIE). For example, if DFT predicts a barrier of 25 kcal/mol but observed KIE ≈ 1.0, revise the model to include solvent reorganization energy. Use multireference methods (CASSCF) for systems with strong electron correlation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
